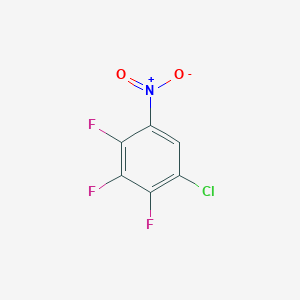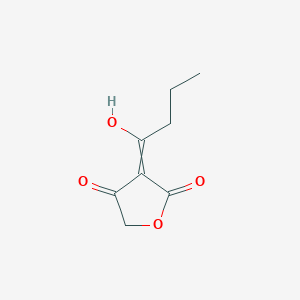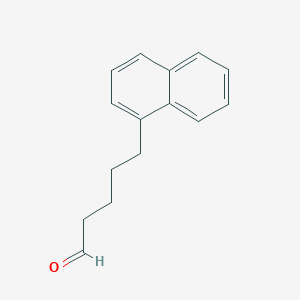
1-Chloro-2,3,4-trifluoro-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,3,4-trifluoro-5-nitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro substituents on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trifluoro-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2,3,4-trifluorobenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 1-Chloro-2,3,4-trifluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-chloro-2,3,4-trifluoro-5-aminobenzene.
Oxidation: Formation of various oxidized products, though less common.
科学研究应用
1-Chloro-2,3,4-trifluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its unique substituents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism by which 1-chloro-2,3,4-trifluoro-5-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atoms can enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .
相似化合物的比较
- 1,2,4-Trifluoro-5-nitrobenzene
- 2,3,4-Trifluoronitrobenzene
- 3,4,5-Trifluoronitrobenzene
Comparison: 1-Chloro-2,3,4-trifluoro-5-nitrobenzene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs .
属性
CAS 编号 |
136053-12-8 |
|---|---|
分子式 |
C6HClF3NO2 |
分子量 |
211.52 g/mol |
IUPAC 名称 |
1-chloro-2,3,4-trifluoro-5-nitrobenzene |
InChI |
InChI=1S/C6HClF3NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H |
InChI 键 |
ZXUAGDIUXCTHMA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)







![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)



![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
